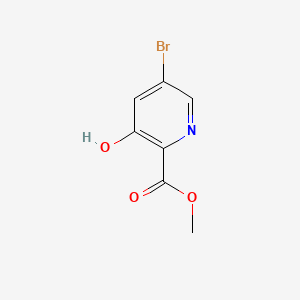

Methyl 5-bromo-3-hydroxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBLMMBNZPYLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720970 | |

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242320-57-5 | |

| Record name | Methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including a bromine atom, a hydroxyl group, and a methyl ester on a pyridine ring, make it a versatile building block for the development of novel agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the discovery of bioactive compounds.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 5-bromo-3-hydroxy-2-pyridinecarboxylate | |

| Synonyms | This compound | |

| CAS Number | 1242320-57-5 | |

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, inert atmosphere | |

| InChI Key | YWBLMMBNZPYLTJ-UHFFFAOYSA-N |

Synthesis

A potential, though unconfirmed, synthetic pathway is illustrated below. This diagram is a logical representation of a possible synthesis and is not based on a published experimental protocol.

Caption: A plausible, generalized synthetic pathway for this compound.

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The bromine atom at the 5-position and the hydroxyl group at the 3-position provide two reactive sites for further functionalization through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo- and hydroxy- functional groups on the pyridine ring allow for selective modifications, enabling the construction of complex heterocyclic systems. This compound is commonly employed in cross-coupling reactions to introduce the picolinate scaffold, which is prevalent in bioactive molecules.

The bromine atom at the 5-position is amenable to Suzuki-Miyaura coupling reactions, allowing for the formation of a carbon-carbon bond with a variety of boronic acids and esters. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at this position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A general protocol for the Suzuki-Miyaura coupling of a bromo-pyridine derivative is as follows. Note that specific conditions such as the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time, would need to be optimized for this compound.

-

Reaction Setup: In a Schlenk flask, combine the bromo-pyridine substrate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.[1][2]

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

The bromine atom also allows for the formation of carbon-nitrogen bonds via the Buchwald-Hartwig amination. This reaction is instrumental in synthesizing substituted amino-pyridines, which are important pharmacophores.

General Experimental Protocol for Buchwald-Hartwig Amination:

The following is a general procedure for the Buchwald-Hartwig amination of a bromo-pyridine. Optimization of the catalyst, ligand, base, and solvent is crucial for success.

-

Reaction Setup: To a dry, sealable reaction tube, add the bromo-pyridine substrate (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[3][4][5]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Herbicide Development

This compound is a key intermediate in the synthesis of novel herbicides. Picolinate derivatives are known to act as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibition Signaling Pathway

HPPD is a crucial enzyme in the tyrosine catabolism pathway, which is responsible for the biosynthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation. By inhibiting HPPD, the production of plastoquinone is blocked, leading to the degradation of chlorophyll and subsequent bleaching and death of the plant.

References

An In-depth Technical Guide to Methyl 5-bromo-3-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-3-hydroxypicolinate is a halogenated pyridine derivative with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This technical guide provides a summary of its known structural and chemical properties. However, it is important to note that detailed experimental protocols, comprehensive spectroscopic analyses, and data on its biological activity are not extensively available in the public domain. This document compiles the available information from various sources to serve as a foundational reference for researchers.

Chemical Structure and Properties

This compound is a substituted picolinic acid ester. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 3-position, and a methyl ester group at the 2-position.

Structure:

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1242320-57-5 | [2] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | |

| Storage Conditions | 2-8°C, under inert gas | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not publicly available. The characterization of related pyridine derivatives is well-established in the scientific literature, and it is anticipated that this compound would exhibit spectral features consistent with its structure.[3][4][5][6]

-

¹H NMR: Expected signals would include peaks corresponding to the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo, hydroxyl, and methyl ester substituents.

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-N and C=C stretching vibrations of the pyridine ring, and the C-Br stretch.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of a brominated pyridine derivative.

Synthesis and Purification

Specific, detailed experimental protocols for the synthesis and purification of this compound are not described in the available scientific literature. However, general synthetic strategies for substituted picolinates often involve multi-step sequences starting from commercially available pyridine derivatives. These can include halogenation, nitration, reduction, and esterification reactions.

A plausible, though unverified, synthetic approach could involve the bromination and hydroxylation of a suitable picolinic acid precursor, followed by esterification.

Hypothetical Synthetic Workflow:

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Purification would likely involve standard techniques such as recrystallization or column chromatography.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity of this compound or its involvement in any specific signaling pathways. Its primary documented application is as a building block for the synthesis of more complex molecules for the agrochemical and pharmaceutical industries.[1] Substituted pyridine scaffolds are present in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, antiviral, and enzyme inhibition.[7][][9][10][11] Therefore, derivatives of this compound could potentially be explored for various therapeutic applications. The presence of the picolinate moiety suggests potential for metal chelation, a property utilized in some drug delivery systems.[12][13]

Due to the absence of data on biological activity, no signaling pathway diagrams can be provided.

Safety Information

Based on available safety data sheets, this compound is associated with the following hazards:

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[2]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical intermediate with a defined structure. While its potential as a precursor for bioactive molecules is evident from the broader class of substituted pyridines, there is a notable lack of specific, in-depth technical data in the public domain. Further research is required to elucidate its detailed physicochemical properties, develop and publish standardized experimental protocols for its synthesis and analysis, and to explore its potential biological activities. This guide serves as a summary of the currently available information and highlights the existing data gaps for the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1242320-57-5 [sigmaaldrich.com]

- 3. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 9. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 13. Picolinate | C6H4NO2- | CID 6920223 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl 5-bromo-3-hydroxypicolinate (CAS No. 1242320-57-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties

Methyl 5-bromo-3-hydroxypicolinate is a solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1242320-57-5 | |

| Molecular Formula | C₇H₆BrNO₃ | |

| Molecular Weight | 232.03 g/mol | |

| IUPAC Name | methyl 5-bromo-3-hydroxypyridine-2-carboxylate | |

| Synonyms | This compound | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI | 1S/C7H6BrNO3/c1-12-7(11)6-5(10)2-4(8)3-9-6/h2-3,10H,1H3 | |

| InChIKey | YWBLMMBNZPYLTJ-UHFFFAOYSA-N |

Spectroscopic Data

While raw spectral data (NMR, IR, Mass Spectrometry) are not publicly available, chemical suppliers indicate the availability of such data upon request. This information is crucial for the verification of the compound's identity and purity in a laboratory setting.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of agrochemicals and pharmaceuticals.[1] The presence of bromo and hydroxy functional groups allows for selective chemical modifications, facilitating the construction of more complex molecular architectures.[1] It is particularly valuable in cross-coupling reactions to introduce the picolinate scaffold, a common motif in many biologically active molecules.[1]

Intermediate in the Synthesis of Salt-Inducible Kinase (SIK) Inhibitors

A notable application of this compound is in the synthesis of novel compounds targeting Salt-Inducible Kinases (SIKs). SIKs are a family of serine/threonine kinases that have emerged as promising therapeutic targets for inflammatory diseases.

A patent (WO2019238424A1) describes the use of this compound as a starting material for the synthesis of SIK inhibitors. The synthetic route involves the reaction of the hydroxyl group of this compound.

The general workflow for the utilization of this compound in the synthesis of SIK inhibitors is depicted in the following diagram.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature. However, patent literature provides an outline of its use.

Example from Patent WO2019238424A1: Synthesis of Methyl 5-bromo-3-(difluoromethoxy)picolinate

This protocol describes the difluoromethylation of the hydroxyl group of this compound.

-

Reactants:

-

This compound

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

-

Solvent:

-

Acetonitrile (ACN)

-

-

General Procedure (as inferred from patent):

-

A mixture of this compound, sodium chlorodifluoroacetate, and potassium carbonate is prepared in acetonitrile.

-

The reaction mixture is stirred at reflux.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and ice.

-

The product is extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Further purification is likely achieved through techniques such as column chromatography.

-

The logical flow of this experimental procedure can be visualized as follows:

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

-

Store in an inert atmosphere at 2-8°C.

Conclusion

This compound (CAS No. 1242320-57-5) is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility as a precursor to SIK inhibitors highlights its potential in the development of novel therapeutics for inflammatory conditions. While a lack of publicly available, detailed experimental protocols and spectroscopic data presents a challenge, the information compiled in this guide provides a solid foundation for researchers and drug development professionals working with this compound. It is recommended that users procure material safety data sheets (MSDS) and certificates of analysis (COA) from their suppliers for comprehensive safety and analytical information.

References

The Picolinate Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Applications in Drug Development

An in-depth exploration for researchers, scientists, and drug development professionals.

Picolinic acid, a simple pyridine derivative, and its myriad derivatives have emerged as a "privileged" structural motif in the landscape of modern drug discovery.[1] From early observations of its metal-chelating properties to its contemporary role as a cornerstone for potent enzyme inhibitors and therapeutic agents, the journey of picolinate derivatives is a testament to the enduring power of fundamental chemical structures in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of picolinate derivatives, offering detailed experimental insights and a forward-looking perspective for researchers in the field.

A Historical Overview: From Metal Chelation to Medical Significance

The story of picolinate derivatives begins with the characterization of picolinic acid (pyridine-2-carboxylic acid) itself. First reported in 1917, chromium(III) picolinate was one of the early-synthesized coordination complexes.[2][3] The chelating properties of picolinic acid were recognized as early as 1879, when it was shown to efficiently bind copper and iron.[2] This fundamental characteristic of forming stable complexes with various metal ions has remained a central theme in the applications of picolinate derivatives.[4]

Picolinic acid is not merely a synthetic curiosity; it is an endogenous metabolite of the amino acid L-tryptophan, produced via the kynurenine pathway.[2][5] While its precise physiological role is still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative effects, and is thought to aid in the intestinal absorption of divalent and trivalent metal ions like zinc(II).[2][5]

The therapeutic potential of picolinate derivatives gained significant attention with the popularization of chromium(III) picolinate as a dietary supplement.[6] Marketed for its potential to improve glucose metabolism and insulin sensitivity, it has been the subject of numerous studies, although its efficacy remains a topic of discussion.[3][7][8][9][10] This widespread use brought the picolinate scaffold to the forefront of biochemical and medical research, paving the way for the exploration of other derivatives in a broader range of therapeutic areas.

Synthetic Strategies for Picolinate Derivatives

The versatility of the picolinate scaffold stems from the numerous synthetic routes available for its modification. These methods allow for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties.

Core Synthesis of Picolinic Acid

Historically, picolinic acid was prepared by the permanganate oxidation of α-picoline.[11] Modern commercial production often involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis.[5]

General Synthesis of Activated Picolinate Esters

A common and adaptable method for synthesizing picolinate esters, which serve as key intermediates for further derivatization, involves the activation of the carboxylic acid moiety.[1]

Experimental Protocol: Synthesis of Activated Picolinate Esters [1]

-

Materials: Picolinic acid derivative, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF) (catalytic amount), appropriate alcohol or phenol, Triethylamine (Et₃N), Anhydrous Tetrahydrofuran (THF), Anhydrous diethyl ether.

-

Procedure:

-

To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add an excess of thionyl chloride.

-

Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

-

Filter the crude product, wash with diethyl ether, and dry under vacuum.

-

Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

-

Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

The crude ester can be purified by recrystallization or column chromatography.

-

Multi-Component Reactions for Picolinate Synthesis

More recent advancements include the use of multi-component reactions catalyzed by novel materials like metal-organic frameworks (MOFs). For instance, UiO-66(Zr)-N(CH₂PO₃H₂)₂ has been employed as a heterogeneous catalyst for the synthesis of picolinates and picolinic acid derivatives from 2-oxopropanoic acid or its ester, ammonium acetate, malononitrile, and various aldehydes.[12][13] This approach offers the advantage of ambient temperature synthesis.[12]

Biological Activities and Therapeutic Applications

The unique structural and electronic properties of the picolinate scaffold make it a versatile building block for molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[14]

Enzyme Inhibition

Picolinic acid derivatives have proven to be successful as inhibitors for various enzymes.[1] Notable examples that have progressed to clinical trials include Verubecestat, a BACE2 inhibitor, and Avoralstat, a PKK inhibitor.[1] The ability to readily modify the picolinate structure allows for the design of potent and selective inhibitors targeting specific enzyme active sites.

A novel series of N-methylpicolinamide-4-thiol derivatives were synthesized and evaluated for their antitumor activity.[15][16] One compound, designated 6p, exhibited potent and broad-spectrum anti-proliferative activities in vitro against several human cancer cell lines, with performance exceeding that of the reference drug sorafenib.[15][16] Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase.[15][16]

Metal-Based Therapeutics and Diagnostics

The inherent chelating ability of picolinic acid is exploited in the design of metal-based drugs and diagnostic agents.[1][4] Chromium picolinate is a well-known example used as a nutritional supplement.[1] The coordination of picolinate derivatives to metal ions can modulate their bioavailability, stability, and biological activity.

A study on chromium(III) picolinate and its derivatives investigated the relationship between their chemical properties and biotoxicity.[6] It was found that the dynamic stability of these complexes is primarily dependent on the Cr-N bond length, which correlates with their electrochemical potentials and the generation of reactive oxygen species.[6] Despite this, no significant biological toxicity was observed in MTT and sub-chronic oral toxicity studies for the tested compounds.[6]

Anticonvulsant Activity

Derivatives of picolinic acid have also been explored for their potential as anticonvulsants. A series of fourteen analogs of a potent but short-acting anticonvulsant, Pic-BZA, were synthesized and evaluated.[17] Picolinic acid 2-fluorobenzylamide (Pic-2-F-BZA) emerged as the most effective compound in this series.[17]

Quantitative Data on Picolinate Derivatives

The following tables summarize quantitative data for representative picolinate derivatives, illustrating their biological activities.

Table 1: Inhibition of Cell Proliferation by N-methylpicolinamide-4-thiol Derivatives (IC₅₀ in µM) [15]

| Compound | HepG2 (Liver) | HCT-116 (Colon) | SW480 (Colon) | SPC-A1 (Lung) | A375 (Melanoma) |

| 6a | 16.54 | >50 | >50 | >50 | >50 |

| 6p | 5.21 | 6.34 | 7.89 | 8.12 | 9.53 |

| Sorafenib | 10.23 | 11.56 | 12.34 | 13.78 | 15.67 |

Table 2: Physicochemical and Biological Properties of Chromium(III) Picolinate Derivatives [6][18]

| Compound | Substituent (R) | Cr-N Bond Length (Å) (approx.) | Fenton-like Reactivity | Toxicity to MCF-7 cells |

| Cr(pic)₃ | H | 2.05 | Moderate | Non-toxic |

| Cr(5-Br-pic)₃ | 5-Br | Not reported | Higher | Non-toxic |

| Cr(5-CF₃-pic)₃ | 5-CF₃ | Not reported | Higher | Non-toxic |

| Cr(4-Cl-pic)₃ | 4-Cl | Not reported | Moderate | Non-toxic |

| Cr(3-CH₃-pic)₃ | 3-CH₃ | 2.06 | Lower | Non-toxic |

Visualizing the Role of Picolinate Derivatives

Diagrams generated using Graphviz (DOT language) can effectively illustrate the synthesis, modification, and biological interactions of picolinate derivatives.

Experimental Workflow: Synthesis and Modification

The following diagram outlines a general workflow for the synthesis of activated picolinate esters and their subsequent modification via a Suzuki-Miyaura cross-coupling reaction, a common method for creating diverse compound libraries.[1]

Signaling Pathway: Hypothetical Kinase Inhibition

Picolinate-derived molecules can interact with various signaling pathways implicated in disease. The diagram below illustrates a simplified, hypothetical pathway where a picolinate-derived kinase inhibitor might act to block downstream signaling.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Chromium Picolinate Changes Your Body - Qubtiva [qubtiva.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Substituted Picolinates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The picolinate scaffold, a pyridine-2-carboxylic acid derivative, represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its unique electronic and structural properties, including its ability to chelate metal ions, have led to the development of compounds with a wide array of biological activities. This technical guide provides an in-depth exploration of promising research avenues for substituted picolinates, focusing on their application in antibacterial, neuroprotective, metabolic, and enzymatic-inhibitory contexts. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways and experimental workflows are provided to empower researchers in their drug discovery and development endeavors.

Antibacterial Activity: Targeting Clostridioides difficile

A significant area of research for substituted picolinates lies in the development of potent and selective antibacterial agents against Clostridioides difficile, a leading cause of healthcare-associated infections. Structure-activity relationship studies have revealed that specific substitutions on the picolinamide core can lead to exquisite selectivity for C. difficile over other gut microbiota, a crucial factor in preventing recurrent infections.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of selected picolinamide analogues against C. difficile and Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the impact of substitutions on potency and selectivity.[1][2][3]

| Compound | R¹ | R² | R³ | C. difficile MIC (µg/mL) | MRSA MIC (µg/mL) | Selectivity (MRSA MIC / C. difficile MIC) |

| 4 | H | H | H | 0.25 | 0.25 | 1 |

| 87 | H | 2-Cl | 4-Cl | 0.125 | 128 | 1024 |

| 94 | H | 2-F | 4-F | 0.125 | >128 | >1024 |

| 108 | OCH₃ | H | H | 1 | 16 | 16 |

| 114 | OCH₃ | 2-Cl | 4-Cl | 0.25 | 64 | 256 |

Experimental Protocol: Antimicrobial Susceptibility Testing

A standardized broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of substituted picolinates against C. difficile.[4][5]

Materials:

-

Substituted picolinate compounds

-

Clostridioides difficile strains (e.g., ATCC 43255)

-

Anaerobic Basal Broth (ABB)

-

96-well microtiter plates

-

Anaerobic chamber (85% N₂, 10% H₂, 5% CO₂)

-

Spectrophotometer (600 nm)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in ABB in a 96-well plate.

-

Prepare an inoculum of C. difficile from an overnight culture to a final concentration of 5 x 10⁵ CFU/mL in ABB.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plates in an anaerobic chamber at 37°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Proposed Mechanism of Action

While the exact molecular target is still under investigation, studies suggest that these picolinamide antibacterials inhibit cell wall biosynthesis in C. difficile.[4][5]

Enzyme Inhibition: Targeting Beta-Secretase 2 (BACE2)

Substituted picolinates have been investigated as inhibitors of BACE2, an aspartic protease implicated in the processing of the amyloid precursor protein (APP). The development of selective BACE2 inhibitors holds therapeutic potential for conditions such as type 2 diabetes.

Experimental Protocol: BACE2 Inhibition Assay

A Förster Resonance Energy Transfer (FRET) assay is a common method to screen for BACE2 inhibitors.[6][7]

Materials:

-

Recombinant human BACE2 enzyme

-

Fluorogenic BACE2 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Substituted picolinate compounds

-

96-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the BACE2 enzyme to each well of the microtiter plate.

-

Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths specific to the substrate).

-

Calculate the initial reaction rates and determine the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Experimental Workflow for Inhibitor Screening

Neurological Applications: Anticonvulsant Activity

Derivatives of picolinic acid have demonstrated promising anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy.

Anticonvulsant Activity Data

The following table presents the median effective dose (ED₅₀) of a picolinic acid derivative, Pic-2F-BZA, in various seizure models in mice.[8]

| Seizure Model | ED₅₀ (mg/kg) |

| Maximal Electroshock (MES) | 24.2 |

| Kainic Acid (KA) | 19.9 |

| AMPA | 39.5 |

| Pentylenetetrazole (PTZ) | 56.2 |

| Bicuculline (BIC) | 76.4 |

| Pilocarpine (PILO) | 160.1 |

| N-methyl-D-aspartic acid (NMDA) | 165.2 |

Experimental Protocol: Anticonvulsant Screening

The maximal electroshock (MES) test is a widely used primary screening model for anticonvulsant drugs.[8][9][10]

Materials:

-

Male albino mice (e.g., CD-1)

-

Substituted picolinate compounds

-

Vehicle (e.g., 0.5% methylcellulose)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

Procedure:

-

Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

-

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes moistened with saline.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the ED₅₀, the dose that protects 50% of the animals from the tonic extensor component of the seizure, using a probit analysis.

Metabolic Regulation: The Role of Chromium Picolinate

Chromium picolinate, a coordination complex of chromium(III) and picolinic acid, is a popular nutritional supplement investigated for its potential to improve glucose metabolism and insulin sensitivity.[8]

Experimental Protocol: Assessment of Metabolic Effects in Rodents

This protocol outlines a general procedure for evaluating the effects of chromium picolinate on metabolic parameters in a rodent model of insulin resistance.[11][12]

Materials:

-

Insulin-resistant rodent model (e.g., Zucker diabetic fatty rats)

-

Chromium picolinate

-

Control diet and chromium picolinate-supplemented diet

-

Glucose meter and strips

-

Insulin ELISA kit

-

Equipment for oral glucose tolerance test (OGTT) and insulin tolerance test (ITT)

Procedure:

-

Acclimatize animals and divide them into control and treatment groups.

-

Administer the respective diets for a specified period (e.g., 8-12 weeks).

-

Monitor body weight and food intake regularly.

-

Perform an OGTT at the end of the treatment period by administering an oral glucose load after an overnight fast and measuring blood glucose at various time points.

-

Perform an ITT by administering an intraperitoneal injection of insulin and measuring blood glucose at various time points.

-

At the end of the study, collect blood samples for the analysis of fasting glucose, insulin, and lipid profiles.

-

Harvest tissues (e.g., liver, muscle, adipose) for further molecular analysis (e.g., Western blotting for insulin signaling proteins).

Insulin Signaling Pathway

Chromium is believed to potentiate the action of insulin, although the exact mechanism is not fully elucidated. It is thought to enhance the insulin signaling cascade.[13][14][15][16][17]

Synthesis of Substituted Picolinates

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of substituted picolinates, allowing for the introduction of various aryl and heteroaryl groups onto the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromopicolinate with a boronic acid.[18][19][20][21][22]

Materials:

-

Ethyl 6-bromopicolinate

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask, add the ethyl 6-bromopicolinate, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis

Conclusion

Substituted picolinates continue to be a fertile ground for the discovery of novel therapeutic agents. The research areas highlighted in this guide—antibacterials, enzyme inhibitors, anticonvulsants, and metabolic regulators—represent some of the most promising avenues for future investigation. By leveraging the provided SAR data, detailed experimental protocols, and a deeper understanding of the underlying mechanisms of action, researchers can accelerate the development of new and effective drugs based on the versatile picolinate scaffold. The logical and experimental workflows presented herein are intended to serve as a practical roadmap for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry.

References

- 1. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Structure-Based Discovery Platform for BACE2 and the Development of Selective BACE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggregation [mdpi.com]

- 8. Anticonvulsant and acute adverse effect profiles of picolinic acid 2-fluoro-benzylamide in various experimental seizure models and chimney test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpp.com [ijpp.com]

- 10. mdpi.com [mdpi.com]

- 11. Effects of chromium picolinate supplementation on insulin sensitivity, serum lipids, and body weight in dexamethasone-treated rats. | Semantic Scholar [semanticscholar.org]

- 12. ijbcp.com [ijbcp.com]

- 13. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nano Chromium Picolinate Improves Gene Expression Associated with Insulin Signaling in Porcine Skeletal Muscle and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. rsc.org [rsc.org]

- 20. m.youtube.com [m.youtube.com]

- 21. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Pyridine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing pyridine carboxylates, essential scaffolds in medicinal chemistry and drug development. The document details classical and modern synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and practical application in a research setting.

Introduction to Pyridine Carboxylates

Pyridine carboxylates are a pivotal class of heterocyclic compounds widely incorporated into the structures of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in drug discovery is due to their ability to act as bioisosteres of other functional groups, participate in hydrogen bonding, and coordinate to metal ions in metalloenzymes. The development of efficient and versatile methods for their synthesis is, therefore, a subject of continuous research and optimization. This guide focuses on three seminal named reactions for pyridine ring formation—the Hantzsch synthesis, the Guareschi-Thorpe condensation, and the Bohlmann-Rahtz synthesis—and explores modern advancements in the field.

Classical Synthesis Methods

The foundational methods for constructing the pyridine ring have been relied upon for over a century, offering robust and straightforward access to a variety of substituted pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine carboxylate.[1][3] This method is particularly effective for the synthesis of symmetrically substituted pyridine-3,5-dicarboxylates.[4]

A representation of the overall transformation is depicted below.

Caption: General scheme of the Hantzsch Pyridine Synthesis.

Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.[5]

-

Upon cooling, the precipitated product is collected by filtration.[5]

-

The solid is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.[5]

Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).[5]

-

A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.[5]

-

The mixture is heated at 80°C for 1 hour.[5]

-

After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.[5]

-

The crude product is washed with water and recrystallized from ethanol to afford the final pyridine derivative.[5]

The Hantzsch synthesis is known for its good to excellent yields, particularly with modern modifications.

| Aldehyde | β-Ketoester | Nitrogen Source | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Reflux in ethanol, 4h; then NaNO2/AcOH, 80°C, 1h | >90 (typical) | [5] |

| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | Reflux in ethanol, 30 min | 80 | [6] |

| Various aldehydes | Ethyl/methyl acetoacetate | Ammonium carbonate | Water, sealed vessel, 70-75°C | 86-96 | [7] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ultrasonic irradiation, PTSA catalyst, aqueous micelles | 96 | [2] |

Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation provides a route to substituted 2-pyridones, which are valuable precursors to pyridine carboxylates.[8] The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[5] Modern variations have improved the scope and environmental footprint of this reaction.[9]

The Guareschi-Thorpe condensation leads to the formation of a 2-pyridone ring.

Caption: General scheme of the Guareschi-Thorpe Condensation.

-

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.[5][9]

-

Upon cooling, the precipitated product is collected by filtration.[5]

-

The solid is washed with cold water and dried to yield the desired 2-pyridone.[5]

Recent advancements in the Guareschi-Thorpe condensation have focused on green chemistry principles, achieving high yields in aqueous media.

| Cyano-component | 1,3-Dicarbonyl | Nitrogen Source/Base | Conditions | Yield (%) | Reference |

| Cyanoacetamide | Ethyl acetoacetate | Ammonium carbonate | H2O:EtOH (1:1), 80°C, 4h | High (typical) | [5][9] |

| Ethyl cyanoacetate | Various β-ketoesters/1,3-diketones | Ammonium carbonate | H2O:EtOH (1:1), 80°C | 70-95 | [9] |

| Cyanoacetamide | Various β-ketoesters/1,3-diketones | Ammonium carbonate | H2O:EtOH (1:1), 80°C | 82-96 | [9] |

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful two-step method for preparing substituted pyridines.[10] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine ring.[11] This method is highly versatile for producing 2,3,6-trisubstituted pyridines.[10]

The Bohlmann-Rahtz synthesis proceeds through a distinct aminodiene intermediate.

Caption: General scheme of the Bohlmann-Rahtz Pyridine Synthesis.

-

A solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is prepared.[12]

-

The reaction mixture is heated to 120°C for 5 minutes using a microwave reactor or in a sealed tube with conventional heating.[12][13]

-

After cooling, the reaction mixture is typically subjected to an aqueous workup and extracted with an organic solvent (e.g., CH2Cl2).[12]

-

The organic extracts are combined, dried, and concentrated under reduced pressure.[12]

-

The crude product is purified by column chromatography to yield the desired pyridine.[13]

One-pot modifications and microwave assistance have significantly improved the efficiency of the Bohlmann-Rahtz synthesis.

| Enamine | Ethynylketone | Catalyst/Solvent | Conditions | Yield (%) | Reference |

| Ethyl β-aminocrotonate | Phenylpropynone | EtOH-AcOH (5:1) | 120°C, 5 min (microwave) | 86 | [12] |

| Various enamines | Various ethynylketones | Toluene-AcOH (5:1) | Reflux | Good to excellent | [11] |

| Ethyl β-aminocrotonate | 4-(trimethylsilyl)but-3-yn-2-one | Microwave, 170°C | 170°C | Superior to conventional heating | [13] |

Modern Synthetic Approaches

Contemporary research in pyridine synthesis focuses on improving efficiency, selectivity, and sustainability through the development of novel catalytic systems and reaction cascades.

Domino and Multicomponent Reactions

Modern synthetic strategies often employ domino or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. This approach enhances atom economy and reduces waste. Gallium-catalyzed domino synthesis has emerged as a high-yielding method for producing functionalized pyridines from enaminones, 1,3-dicarbonyl compounds, and an ammonium salt.[14][15]

Caption: A typical experimental workflow for a domino synthesis of pyridine carboxylates.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted to accelerate pyridine synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1] Both the Hantzsch and Bohlmann-Rahtz syntheses have been successfully adapted to microwave conditions, including for continuous flow processes.[1][12]

Catalytic Methods

The development of novel catalysts is a cornerstone of modern organic synthesis. In the context of pyridine carboxylates, various metal and organocatalysts have been employed to enhance reaction efficiency and selectivity. For instance, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines.[16] Furthermore, late-stage C4-selective carboxylation of pyridines using CO2 has been achieved through a copper-catalyzed process, offering a direct method for introducing the carboxylate group onto a pre-existing pyridine ring.[17]

Conclusion

The synthesis of pyridine carboxylates is a well-established field with a rich history of named reactions that continue to be relevant in contemporary research. The Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses provide reliable and versatile platforms for accessing a wide range of pyridine derivatives. Modern innovations, including the application of domino reactions, microwave assistance, and novel catalytic systems, have further expanded the synthetic chemist's toolbox, enabling more efficient, selective, and sustainable routes to these important heterocyclic motifs. For researchers in drug development, a thorough understanding of these classical and modern synthetic methodologies is crucial for the design and synthesis of novel therapeutic agents.

References

- 1. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Guareschi-Thorpe Condensation [drugfuture.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 13. youngin.com [youngin.com]

- 14. Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]

The Biological Significance of Brominated Organic Compounds: A Technical Guide for Researchers

Abstract

Brominated organic compounds represent a diverse and biologically significant class of molecules with wide-ranging implications for pharmacology and drug development. Predominantly found in marine environments, these natural products exhibit a remarkable spectrum of activities, including antimicrobial, anticancer, and neuroactive properties. The unique physicochemical characteristics imparted by the bromine atom, such as increased lipophilicity and the ability to form halogen bonds, make these compounds promising scaffolds for therapeutic innovation. This technical guide provides an in-depth overview of the biological roles of brominated organic compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Organobromine compounds are naturally produced by a variety of marine organisms, including sponges, algae, and bacteria, as a result of enzymatic halogenation.[1][2][3] The high concentration of bromide in seawater provides a readily available substrate for enzymes like vanadium bromoperoxidases and FADH2-dependent halogenases, leading to the biosynthesis of over 2,200 distinct brominated metabolites.[1][4][5] These compounds play crucial roles in the chemical defense and signaling of their host organisms.[3]

From a medicinal chemistry perspective, the incorporation of bromine into a molecular structure can significantly enhance its therapeutic properties. This strategy, known as "bromination," can lead to increased biological activity, favorable metabolic profiles, and extended duration of action.[6][7] These advantages are attributed, in part, to the "heavy atom effect" and the ability of bromine to participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.[6][7] Consequently, both naturally occurring and synthetic brominated compounds have garnered significant interest as leads for the development of new drugs, with applications in oncology, infectious diseases, and neurology.[8][9]

Pharmacological Applications and Biological Activities

Brominated organic compounds have demonstrated a wide array of pharmacological activities, making them valuable molecules in drug discovery and development. Their applications span various therapeutic areas, from infectious diseases to oncology and neurology.

Antimicrobial Activity

A significant number of brominated marine natural products exhibit potent antimicrobial properties. These compounds are active against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[10] The introduction of bromine into a molecule can enhance its ability to disrupt microbial membranes or inhibit essential enzymatic processes.

Anticancer Activity

The cytotoxic and antiproliferative effects of brominated compounds against various cancer cell lines are well-documented.[8][11] Marine-derived brominated alkaloids and phenols, in particular, have shown promise as anticancer agents.[10][12] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through various signaling pathways.[2][13] For instance, aeroplysinin-1, a brominated isoxazoline alkaloid, inhibits the proliferation of several cancer cell lines with IC50 values in the low micromolar range.[14] Similarly, certain bromophenols isolated from marine algae have demonstrated potent and selective anticancer activity.[12]

Neurological and Other Activities

Beyond their antimicrobial and anticancer properties, brominated compounds have also found applications as sedatives, anesthetics, and anticonvulsants.[8][15] Bromide ions themselves have an inhibitory effect on the central nervous system.[15][16] Furthermore, some synthetic brominated compounds are used in the management of neurological disorders.[9] For example, bromocriptine is a brominated ergot derivative used in the treatment of Parkinson's disease, hyperprolactinemia, and acromegaly.[17]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of selected brominated organic compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Brominated Compounds

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Aeroplysinin-1 | Molt-4 (Leukemia) | 0.12 µM | [14] |

| Aeroplysinin-1 | K562 (Leukemia) | 0.54 µM | [14] |

| Aeroplysinin-1 | Du145 (Prostate) | 0.58 µM | [14] |

| Aeroplysinin-1 | PC-3 (Prostate) | 0.33 µM | [14] |

| Aeroplysinin-1 | HCT-116 (Colon) | 4.7 µM | [10] |

| Aeroplysinin-1 | HT-1080 (Fibrosarcoma) | 2.3 µM | [10] |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | 13.9 µg/mL | [10][12] |

| Bromophenol 9 | A549 (Lung) | 1.8 nM | [12] |

| Bromophenol 9 | BGC-823 (Gastric) | 3.8 nM | [12] |

| Bromophenol 9 | MCF-7 (Breast) | 2.7 nM | [12] |

| Bromophenol 9 | HCT-8 (Colon) | 2.2 nM | [12] |

| Bromophenol 15 | KB (HeLa) | 3.09 µg/mL | [12] |

| Bromophenol 15 | Bel7402 (Hepatoma) | 3.18 µg/mL | [12] |

| Bromophenol 15 | A549 (Lung) | 3.54 µg/mL | [12] |

| Convolutamine I | Trypanosoma brucei brucei | 1.1 µM | [4] |

| Convolutamine I | HEK293 (Human embryonic kidney) | 22.0 µM | [4] |

| Convolutamine J | Trypanosoma brucei brucei | 13.7 µM | [4] |

| Dictyodendrin F (74) | Bacillus subtilis | 2.7 µM (ATCC 6051), 2.3 µM (ATCC 6633) | [1] |

| Dictyodendrin H (76) | Bacillus subtilis | 1.2 µM (ATCC 6051), 3.1 µM (ATCC 6633) | [1] |

| Dictyodendrin I (77) | Bacillus subtilis | 2.5 µM (ATCC 6051), 2.8 µM (ATCC 6633) | [1] |

| 5-bromoindole-3-glyoxyl-D-tryptophan (46) | Plasmodium falciparum (3D7) | 7.4 µM | [7] |

| 5-bromoindole-3-glyoxyl-D-tryptophan (46) | Plasmodium falciparum (Dd2) | 8.2 µM | [7] |

| 5-bromo-L-serine IGA (43) | SARS-CoV-2 3CLPro | 1.2 µM | [7] |

Table 2: Antimicrobial Activity of Selected Brominated Compounds

| Compound | Microorganism | MIC Value | Reference |

| Purealin C | Staphylococcus aureus | 2.6 µM, 6.2 µM | [1] |

| Purealin C | Bacillus subtilis | 2.6 µM, 2.8 µM | [1] |

| (-)-Purealin B | Bacillus subtilis | 3.4 µM, 3.8 µM | [1] |

| 3-O-methyl massadine chloride | Staphylococcus aureus | 3.7 µM (ATCC 9144), 4.2 µM (ATCC 25923) | [1] |

| 3-O-methyl massadine chloride | Bacillus subtilis | 2.6 µM (ATCC 6051), 2.2 µM (ATCC 6633) | [1] |

| 3-O-methyl massadine chloride | Escherichia coli | 4.4 µM (ATCC 11775) | [1] |

| 3-O-methyl massadine chloride | Pseudomonas aeruginosa | 4.9 µM (ATCC 10145) | [1] |

| (+)-aeroplysinin-1 | MRSA | <32 µg/mL | [18][19] |

Table 3: Therapeutic Dosages of Selected Brominated Drugs

| Drug | Indication | Dosage | Reference |

| Bromide Salts (historical) | Sedative/Anticonvulsant | 3-5 g (adult therapeutic dose) | [6][20] |

| Bromocriptine | Hyperprolactinemia | Initial: 1.25-2.5 mg/day; Maintenance: 2.5-15 mg/day | [17] |

| Bromocriptine | Acromegaly | Initial: 1.25-2.5 mg/day; Maintenance: 20-30 mg/day | [17] |

| Bromocriptine | Parkinson's Disease | Initial: 1.25 mg twice daily | [17] |

Mechanisms of Action and Signaling Pathways

A key mechanism by which many brominated compounds exert their anticancer effects is through the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[3][21][22] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.

Certain bromophenols and the marine natural product aeroplysinin-1 have been shown to modulate the balance of these proteins, leading to mitochondrial outer membrane permeabilization.[2][13][23] This event triggers the release of cytochrome c from the mitochondria into the cytosol, which then associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[3][24] The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][24]

Aeroplysinin-1 has also been shown to inhibit the Akt and ERK signaling pathways, which are crucial for cell proliferation and survival, selectively in endothelial cells.[25][26][27][28] This inhibition contributes to its anti-angiogenic effects.[23][26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of brominated organic compounds.

Extraction and Isolation of Brominated Compounds from Marine Sponges

This protocol outlines a general procedure for the extraction and bioassay-guided isolation of brominated alkaloids from marine sponges.[11][18][29]

-

Collection and Preparation: Collect marine sponge samples and freeze-dry them. Grind the dried sponge material into a fine powder.

-

Extraction: Macerate the powdered sponge material with a mixture of methanol (MeOH) and chloroform (CHCl3) (typically in a 1:1 ratio). Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. Partition the crude extract between n-butanol and water.

-

Bioassay-Guided Fractionation: Subject the fractions to a relevant bioassay (e.g., antimicrobial or cytotoxicity assay) to identify the active fraction(s).

-

Chromatographic Separation: Further purify the active fraction(s) using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC).

-

Structure Elucidation: Characterize the pure isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Synthesis of Brominated Indoles

The following is a general protocol for the synthesis of 5-bromoindole, a common scaffold in bioactive molecules.[15][30][31][32]

-

Protection of Indole: Dissolve indole in an alcoholic organic solvent. Add an aqueous solution of sodium bisulfite and stir for 15-20 hours. Filter the reaction mixture, wash the solid with water, and dry to obtain sodium indoline-2-sulfonate.

-

Acetylation: Suspend the sodium indoline-2-sulfonate in acetic anhydride and heat at 70-90°C for 2-3 hours. Cool the reaction mixture to room temperature, filter, wash with acetic anhydride, and dry to yield sodium 1-acetyl indoline-2-sulfonate.

-

Bromination: Dissolve the acetylated intermediate in water at 0-5°C. Add bromine dropwise while maintaining the temperature below 5°C. Stir for 1-3 hours.

-

Quenching and Deprotection: Add an aqueous solution of sodium bisulfite to quench excess bromine. Adjust the pH to neutral with sodium hydroxide. Heat the solution to 50°C overnight. Make the solution basic with sodium hydroxide and stir for an additional 3 hours at 50°C.

-

Isolation and Purification: Cool the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromoindole.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a compound against a bacterial strain.[2][6][13][33][34][35]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Inoculum: Culture the bacterial strain on an appropriate agar medium for 18-24 hours. Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation of Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][10][12][16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro α-Synuclein Binding Assay

This protocol is used to assess the binding of compounds to α-synuclein, a protein implicated in Parkinson's disease.[5][9][36][37][38]

-

Preparation of α-Synuclein: Prepare solutions of α-synuclein monomer and pre-formed fibrils (PFFs) in an appropriate buffer (e.g., PBS).

-

Compound Incubation: Incubate the test compounds with the α-synuclein solutions (both monomer and PFFs) at room temperature for a specified period (e.g., 3 hours).

-

Binding Detection with Thioflavin T (ThT): Prepare a Thioflavin T (ThT) solution in PBS. Add the ThT solution to the wells of a 96-well plate. Add the α-synuclein-compound mixtures to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm. An increase in fluorescence indicates the binding of the compound to the aggregated form of α-synuclein.

-

Mass Spectrometry (MS) Binding Assay (Alternative): Incubate the test compound with an α-synuclein protein solution. Analyze the protein-ligand interactions using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to detect the formation of protein-compound complexes.

Conclusion and Future Perspectives

Brominated organic compounds, both of natural and synthetic origin, hold immense potential for the development of novel therapeutic agents. Their diverse biological activities, coupled with the advantageous physicochemical properties conferred by the bromine atom, make them a rich source of inspiration for drug discovery. The continued exploration of marine biodiversity is likely to unveil new brominated scaffolds with unique mechanisms of action. A deeper understanding of the signaling pathways modulated by these compounds will be crucial for their rational design and optimization as targeted therapies. Furthermore, the development of more efficient and sustainable synthetic methodologies for the production of brominated compounds will be essential for their translation from the laboratory to the clinic. The in-depth technical information provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of molecules.

References

- 1. Characterization of apoptosis induced by marine natural products in non small cell lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Beach to the Bedside: Harnessing Mitochondrial Function in Human Diseases Using New Marine-Derived Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for screening α-synuclein PET tracer candidates in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. Indole synthesis [organic-chemistry.org]

- 9. news-medical.net [news-medical.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. broadpharm.com [broadpharm.com]

- 13. mdpi.com [mdpi.com]

- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. clyte.tech [clyte.tech]

- 18. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Marine Compounds, Mitochondria, and Malignancy: A Therapeutic Nexus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The antiangiogenic compound aeroplysinin-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. oatext.com [oatext.com]

- 27. The Antileukemic and Anti-Prostatic Effect of Aeroplysinin-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The Sponge-Derived Brominated Compound Aeroplysinin-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 30. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]

- 31. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. scribd.com [scribd.com]

- 33. protocols.io [protocols.io]

- 34. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 35. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 36. protocols.io [protocols.io]

- 37. criver.com [criver.com]

- 38. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Hydroxypicolinates in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypicolinates, a class of heterocyclic organic compounds, are emerging as a versatile scaffold in medicinal chemistry. Characterized by a pyridine ring substituted with both a hydroxyl and a carboxyl group, these molecules and their derivatives possess unique physicochemical properties that make them attractive for drug design and development. Their ability to act as bidentate chelating agents for a variety of metal ions is central to their biological activities, which span anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications. This technical guide provides an in-depth exploration of the role of hydroxypicolinates in medicinal chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways. While direct quantitative data for hydroxypicolinate derivatives is still emerging, this guide will draw upon data from structurally related compounds, such as 8-hydroxyquinolines and other metal chelators, to illustrate their therapeutic potential.

Core Concepts: Metal Chelation as a Mechanism of Action